molecular formula C19H27N3O6S B11003224 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]isoleucinamide

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]isoleucinamide

Cat. No.: B11003224
M. Wt: 425.5 g/mol
InChI Key: SDKATICATBGEBK-YTQWVHSASA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]isoleucinamide: is a complex organic compound that features a unique combination of benzodioxin and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]isoleucinamide typically involves multi-step organic synthesis. The key steps include the formation of the benzodioxin ring and the thiophene ring, followed by their coupling with isoleucinamide.

  • Formation of Benzodioxin Ring:

    • Starting with catechol, the benzodioxin ring is formed through a cyclization reaction with ethylene glycol under acidic conditions.
    • Reaction conditions: Reflux in the presence of a strong acid catalyst such as sulfuric acid.
  • Formation of Thiophene Ring:

    • The thiophene ring is synthesized from 1,4-dithiane-2,5-diol through oxidation using hydrogen peroxide.
    • Reaction conditions: Room temperature with hydrogen peroxide as the oxidizing agent.
  • Coupling with Isoleucinamide:

    • The final step involves coupling the benzodioxin and thiophene rings with isoleucinamide using a carbodiimide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
    • Reaction conditions: Room temperature in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • The benzodioxin moiety can undergo oxidation to form quinone derivatives.
    • Common reagents: Potassium permanganate, chromium trioxide.
  • Reduction:

    • The thiophene ring can be reduced to form tetrahydrothiophene derivatives.
    • Common reagents: Lithium aluminum hydride, sodium borohydride.
  • Substitution:

    • The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxin ring.
    • Common reagents: Alkyl halides, acyl chlorides.

Major Products:

  • Oxidation of the benzodioxin ring leads to quinone derivatives.
  • Reduction of the thiophene ring results in tetrahydrothiophene derivatives.
  • Substitution reactions yield various alkylated or acylated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Studied for its unique electronic properties due to the presence of both benzodioxin and thiophene rings.

Biology:

  • Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
  • Used in the study of enzyme inhibition and receptor binding.

Medicine:

  • Explored as a potential drug candidate for the treatment of various diseases, including cancer and infectious diseases.
  • Studied for its ability to modulate biological pathways and molecular targets.

Industry:

  • Used in the development of advanced materials, including polymers and nanomaterials.
  • Investigated for its potential use in organic electronics and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]isoleucinamide involves its interaction with specific molecular targets and pathways. The benzodioxin moiety can interact with electron-rich sites, while the thiophene ring can participate in π-π interactions.

Molecular Targets and Pathways:

  • The compound may inhibit enzymes by binding to their active sites.
  • It can modulate receptor activity by interacting with receptor binding sites.
  • The compound may also affect cellular signaling pathways by altering the activity of key proteins and enzymes.

Comparison with Similar Compounds

Comparison:

  • N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-N~2~-[(1,1-dioxidotetrahydro-3-thiophenyl)carbamoyl]isoleucinamide is unique due to the presence of the isoleucinamide moiety, which imparts specific steric and electronic properties.
  • Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity due to the variation in the amino acid side chain.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H27N3O6S

Molecular Weight

425.5 g/mol

IUPAC Name

(2S,3R)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methylpentanamide

InChI

InChI=1S/C19H27N3O6S/c1-3-12(2)17(22-19(24)21-14-6-9-29(25,26)11-14)18(23)20-13-4-5-15-16(10-13)28-8-7-27-15/h4-5,10,12,14,17H,3,6-9,11H2,1-2H3,(H,20,23)(H2,21,22,24)/t12-,14?,17+/m1/s1

InChI Key

SDKATICATBGEBK-YTQWVHSASA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)NC1=CC2=C(C=C1)OCCO2)NC(=O)NC3CCS(=O)(=O)C3

Canonical SMILES

CCC(C)C(C(=O)NC1=CC2=C(C=C1)OCCO2)NC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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